5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride
Description
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride (CAS: 1187931-09-4) is a heterocyclic organic compound with the molecular formula C₉H₁₀ClN₃O and a molecular weight of 211.649 g/mol . It features a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a methylamine moiety at the 2-position, which is protonated as a hydrochloride salt. Its structural features, such as the electron-deficient oxadiazole ring and aromatic phenyl group, contribute to its interactions with biological targets, including enzymes and receptors .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10ClN3O |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
N-methyl-5-phenyl-1,3,4-oxadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,12);1H |
InChI Key |
ZVGWLJVLRLUARN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(O1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzohydrazide Intermediate
- Starting Material: Benzoic acid or substituted benzoic acid derivatives (e.g., 4-chlorobenzoic acid)
- Key Reagents:
- N-hydroxybenzotriazole (HOBT)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydrazine hydrate
- Procedure:
Benzoic acid derivatives are first activated by reaction with HOBT and EDC in acetonitrile to form reactive esters. These esters are then reacted in situ with hydrazine hydrate at low temperature (0–5 °C) to yield benzohydrazide intermediates. - Characterization:
FT-IR spectroscopy shows characteristic −NH stretching bands at 3260–3135 cm⁻¹ and −NH₂ stretching at 3426–3340 cm⁻¹. ^1H NMR confirms the presence of −NH protons around 9–10 ppm and −NH₂ protons at 4–5 ppm.
Cyclization to 5-Phenyl-1,3,4-oxadiazole-2-thiol
- Reagents: Carbon disulfide (CS₂), potassium hydroxide (KOH), dimethylformamide (DMF)
- Procedure:
The benzohydrazide intermediate is treated with CS₂ under basic conditions (KOH in DMF) to form a thiol-substituted oxadiazole intermediate. The reaction is conducted under reflux or controlled temperature conditions. - Characterization:
FT-IR reveals the C=S stretching band at 1270–1220 cm⁻¹. ^1H NMR shows the −SH proton at 11–12 ppm, confirming the thiol functionality.
Alternative Synthetic Routes
Another approach involves:
- Starting from ethyl 2-chloroacetate and 2-hydroxyphenylacetamide:
Reacted under reflux in acetone with potassium carbonate to form ethyl 2-(2-acetamidophenoxy)acetate, followed by hydrazinolysis with hydrazine monohydrate to yield hydrazide intermediates. - Cyclization and formation of oxadiazole ring:
Similar cyclization with CS₂ under basic conditions, acidification, and crystallization yield the oxadiazole derivative. - Final functionalization:
Reaction with appropriate aryl acetamide derivatives to obtain substituted oxadiazoles, including methylamine derivatives.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Ester formation | Benzoic acid + HOBT + EDC in ACN | Room temp | 80–90 | Activation of benzoic acid |
| Hydrazide formation | Ester + Hydrazine hydrate | 0–5 °C to RT | 75–85 | Confirmed by FT-IR and ^1H NMR |
| Cyclization to oxadiazole-thiol | Hydrazide + CS₂ + KOH in DMF | Reflux or RT | 70–80 | C=S stretch in IR, −SH proton in NMR |
| Mannich reaction (methylamine introduction) | Oxadiazole-thiol + HCHO + methylamine in EtOH | Hot ethanolic reflux | 65–75 | Formation of methylamine derivative |
| Hydrochloride salt formation | Treatment with HCl | RT | Quantitative | Improves stability and isolation |
Analytical and Spectroscopic Confirmation
- FT-IR Spectroscopy:
- Benzohydrazide: −NH and −NH₂ stretching bands
- Oxadiazole-thiol: C=S stretching at 1270–1220 cm⁻¹, −SH proton
- Final product: C=S and methylene −CH₂ bands
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR: Characteristic signals for −NH, −NH₂, −SH, aromatic protons, and methylene protons (around 3.5–4.5 ppm for −CH₂-NH₂)
- Mass Spectrometry (MS):
- Molecular ion peaks consistent with molecular weight of 175.19 g/mol for C₉H₉N₃O
- Elemental Analysis:
- Confirms purity and correct stoichiometry of synthesized compounds.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group in this compound participates in nucleophilic substitution and condensation reactions. Key findings include:
-
Alkylation reactions typically use polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance nucleophilicity .
-
Acylation with benzoyl chloride under mild conditions produces stable amide derivatives, confirmed by FT-IR (C=O stretch at 1,650 cm⁻¹) .
Mannich Reaction and Cyclization
The compound acts as a precursor in multicomponent reactions:
-
Mannich reactions with formaldehyde and BP (benzylpiperidine) generate neuroprotective analogs like SD-4 and SD-6 , validated via ¹³C NMR (δ 70–60 ppm for methylene carbons) .
-
Cyclization with CS₂ under basic conditions forms thiol intermediates critical for enzyme inhibition .
Salt Formation and Acid-Base Reactions
The hydrochloride salt exhibits pH-dependent behavior:
| Medium | Behavior | Application | Reference |
|---|---|---|---|
| Acidic | Protonation of amine (pKa ~8.5) | Enhanced water solubility | |
| Basic | Deprotonation → free amine | Cross-coupling reactions |
-
In physiological conditions (pH 7.4), partial deprotonation enables interactions with enzyme active sites (e.g., hAChE) .
-
Salt metathesis with NaHCO₃ yields the free base for further functionalization .
Biological Interactions
The compound’s reactivity underpins its pharmacological effects:
-
Molecular docking reveals the oxadiazole ring engages in π–π stacking with AChE’s PAS region, while the protonated amine forms ionic bonds with Asp32 in BACE-1 .
-
In SH-SY5Y cells, derivatives show dose-dependent neuroprotection (82% viability at 20 μM) .
Photochemical and Thermal Stability
-
Thermal Stability : Decomposition above 250°C (TGA data), retaining structure below 200°C .
-
Photoreactivity : UV exposure (λ = 254 nm) induces ring-opening via C–N bond cleavage, forming nitrile intermediates .
This compound’s multifunctional reactivity positions it as a versatile scaffold for developing enzyme inhibitors, neuroprotectants, and materials science applications. Experimental data emphasize the critical role of reaction conditions in modulating selectivity and bioactivity.
Scientific Research Applications
While the search results do not specifically focus on the applications of "5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride", they do provide information on the applications of "5-Phenyl-[1,3,4]oxadiazol-2-yl)methylamine" . "5-methyl-1,3,4-oxadiazol-2-yl compounds" , and other oxadiazole derivatives .
Note: It is important to note that some search results refer to similar but distinct compounds. "this compound" is the hydrochloride salt of "5-Phenyl-[1,3,4]oxadiazol-2-yl)methylamine" .
Research on Oxadiazoles
Other research and patent documents describe the use of oxadiazole derivatives in various applications:
- Alzheimer's Disease and Tauopathies: Novel 5-methyl-1,3,4-oxadiazol-2-yl compounds are used in pharmaceutical compositions and methods for treating physiological disorders such as Alzheimer's disease and other tau-mediated neurodegenerative diseases . The oligomerization of the microtubule-associated protein tau into filamentous structures is a defining pathological feature of Alzheimer's disease and other tauopathies .
- Notum Carboxylesterase Inhibitors: 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity, useful for exploring the role of Notum-mediated regulation of Wnt signaling . The Wnt signaling system plays an essential role in development and adult mammalian biology, and its dysregulation is implicated in diseases like cancer and osteoporosis .
- Alkaline Phosphatase Inhibitors: Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized as alkaline phosphatase inhibitors . These compounds exhibited good to excellent alkaline phosphatase inhibitory activity .
- Mpro Inhibitors: A series of Mpro inhibitors containing 3-phenyl-1,2,4-oxadiazole have been reported . Structure-activity relationship (SAR) studies led to the discovery of the most potent compounds .
Mechanism of Action
The mechanism of action of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride and analogous compounds:
Key Observations:
Heterocycle Substitution: The 1,3,4-oxadiazole core in the target compound is critical for electronic properties, enabling hydrogen bonding and π-π interactions. Replacing oxygen with sulfur (e.g., 1,3,4-thiadiazole derivatives) increases lipophilicity and alters bioactivity, as seen in antitubercular agents .
Methylamine vs. Secondary Amines (): Methyl substitution on the amine may reduce metabolic degradation, extending half-life .
Biological Activity :
- Antimicrobial Activity : The target compound and its spirocyclic derivatives () show broad-spectrum activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with inhibition zones comparable to ciprofloxacin .
- Antitubercular Activity : Thiadiazole analogs () demonstrate efficacy against Mycobacterium tuberculosis, highlighting the role of sulfur in targeting bacterial enzymes .
Synthetic Accessibility :
- The target compound is synthesized via condensation and cyclization reactions, similar to methods for 1,3,4-thiadiazole derivatives (). Structural complexity (e.g., spirocyclic derivatives) requires multi-step protocols, impacting scalability .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Antimicrobial Activity (Zone of Inhibition, mm)
| Organism | Target Compound | Spirocyclic Derivative | Ciprofloxacin (Control) |
|---|---|---|---|
| Staphylococcus aureus | 18–22 | 20–24 | 25–28 |
| Escherichia coli | 12–15 | 14–16 | 20–22 |
| Candida albicans | 14–17 | 16–18 | 18–20 (Fluconazole) |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 5-phenyl-[1,3,4]oxadiazol-2-yl-methylamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C). For example, analogous oxadiazoles were synthesized by reacting substituted benzoic acid hydrazides with POCl₃, followed by aminolysis with primary or secondary amines (e.g., benzylamine or cyclohexylamine) in diethyl ether . Optimization includes adjusting reaction time (4–6 hours), solvent polarity, and amine stoichiometry to improve yields (46–65% reported in similar syntheses) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : To identify functional groups like NH (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR to resolve methylene (CH₂) protons (~δ 4.0–4.5 ppm) and aromatic protons. For example, ¹H NMR of analogous compounds showed distinct signals for methoxy groups (δ 3.8 ppm) and NH₂⁺ in hydrochloride salts .
- Mass spectrometry : Fragmentation patterns (e.g., loss of HCl or phenyl groups) validate molecular weight and substituent positions .
Q. What safety precautions are necessary during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of hydrochloride salts .
- Storage : Store in airtight containers at 2–8°C, protected from moisture. Hydrochloride salts are hygroscopic and may degrade under humid conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NH₂⁺ shifts in ¹H NMR)?
- Methodological Answer : Discrepancies may arise from protonation states or solvent effects. For example, NH₂⁺ in hydrochloride salts shows broadened or split peaks in DMSO-d₆ due to hydrogen bonding. Confirm by comparing spectra in deuterated water (D₂O), where exchangeable protons disappear . Cross-validate with IR (NH stretch) and elemental analysis .
Q. What strategies improve yield in aminolysis steps during oxadiazole functionalization?
- Methodological Answer :
- Amine selection : Bulky amines (e.g., cyclohexylamine) may reduce steric hindrance, improving nucleophilic attack on the oxadiazole ring .
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reactivity compared to diethyl ether, but may require lower temperatures to avoid side reactions .
- Catalysis : Acidic or basic catalysts (e.g., K₂CO₃) can deprotonate amines, accelerating the reaction .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to modulate electron density and binding affinity. For example, 4-methoxyphenyl derivatives showed improved antioxidant activity in related oxadiazoles .
- Linker modification : Replace methylamine with thiomethyl or pyrrolidinoethyl groups to alter lipophilicity and target interactions .
- Biological assays : Test derivatives against cancer cell lines (e.g., MTT assay) or oxidative stress models (e.g., DPPH radical scavenging) to correlate structural changes with activity .
Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for oxadiazole derivatives?
- Methodological Answer :
- Fragmentation pathways : Dominant cleavage occurs at the oxadiazole ring (C-O or C-N bonds). For example, loss of HCl (36/38 m/z) or phenyl radicals (77 m/z) is common .
- Isotopic interference : Chlorine (³⁵Cl/³⁷Cl) in hydrochloride salts creates split peaks, requiring high-resolution MS (HRMS) for accurate assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
